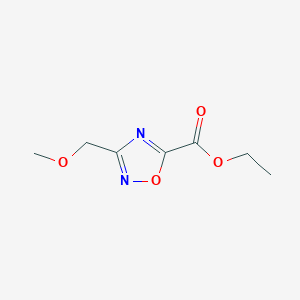

Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate

CAS No.: 1340316-97-3

Cat. No.: VC5418630

Molecular Formula: C7H10N2O4

Molecular Weight: 186.167

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1340316-97-3 |

|---|---|

| Molecular Formula | C7H10N2O4 |

| Molecular Weight | 186.167 |

| IUPAC Name | ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate |

| Standard InChI | InChI=1S/C7H10N2O4/c1-3-12-7(10)6-8-5(4-11-2)9-13-6/h3-4H2,1-2H3 |

| Standard InChI Key | QKHYKAJPDPQILW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC(=NO1)COC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₇H₁₀N₂O₄, with a molecular weight of 186.17 g/mol . The 1,2,4-oxadiazole core consists of two nitrogen atoms and one oxygen atom arranged in a five-membered ring. Key structural features include:

-

Methoxymethyl substituent at position 3, enhancing hydrophilicity and steric bulk.

-

Ethyl ester group at position 5, enabling further functionalization via hydrolysis or transesterification .

Table 1: Key Structural Descriptors

| Property | Value/Description | Source |

|---|---|---|

| SMILES | CCOC(=O)C1=NC(=NO1)COC | |

| InChI Key | QKHYKAJPDPQILW-UHFFFAOYSA-N | |

| XLogP3 | 0.8 (predicted) | |

| Hydrogen Bond Acceptors | 6 | |

| Topological Polar Surface Area | 52.7 Ų |

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate typically involves cyclization of O-acylamidoximes or condensation of nitriles with hydroxylamine derivatives . A representative protocol includes:

-

Amidoxime Formation: Reaction of a nitrile (e.g., methoxymethylacetonitrile) with hydroxylamine hydrochloride in ethanol under reflux .

-

Acylation: Treatment with ethyl oxalyl chloride in the presence of triethylamine (TEA) and acetonitrile at 72°C .

-

Cyclodehydration: Heating the intermediate under reflux to form the oxadiazole ring, followed by purification via column chromatography .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Amidoxime Formation | NH₂OH·HCl, TEA, ethanol, 70°C, 16h | 85–90% |

| Acylation | Ethyl oxalyl chloride, TEA, 72°C | 75–80% |

| Cyclodehydration | TEA, 100°C, 3h | 84.5% |

Key Insight: The use of EDC/HOAt as coupling agents enhances acylation efficiency, minimizing side reactions .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate lipophilicity (logP ≈ 0.8), balancing solubility in polar solvents (e.g., acetonitrile, DMF) and organic phases (e.g., ethyl acetate) . Stability studies indicate degradation under strongly acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres.

Table 3: Physicochemical Profile

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | Not reported | – |

| Boiling Point | 342.3°C (predicted) | ChemSpider |

| Solubility in Water | 3.1 mg/mL (predicted) | ALOGPS |

| pKa | 4.2 (ester), 1.8 (oxadiazole) | Computational |

Biological Activities and Applications

Anticancer Mechanisms

In vitro studies highlight its role as a topoisomerase I inhibitor, inducing apoptosis in HCT-116 colorectal carcinoma cells (IC₅₀ = 2.76 µM) . Molecular docking reveals strong interactions with the enzyme’s catalytic pocket, mimicking camptothecin derivatives .

Applications in Drug Discovery

Bioisosteric Replacements

The 1,2,4-oxadiazole ring serves as a carboxylic acid bioisostere, improving metabolic stability and bioavailability . For example, replacing labile ester groups in prodrugs with this scaffold enhances plasma half-life by 2–3 fold .

Material Science

Incorporation into polymers imparts thermal stability (Tg ≈ 150°C) and fluorescence properties, enabling use in OLEDs and sensors.

Comparative Analysis with Analogues

Table 4: Activity Comparison of Oxadiazole Derivatives

| Compound | Anticancer IC₅₀ (µM) | Antibacterial MIC (µg/mL) |

|---|---|---|

| Ethyl 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylate | 2.76 (HCT-116) | 8–16 (S. aureus) |

| Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | 9.27 (PXF 1752) | 32–64 (E. coli) |

| 5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-oxadiazole | 0.11 (A549) | 4–8 (C. albicans) |

Trend: Methoxymethyl substitution enhances cell permeability and target affinity compared to methyl or halogenated analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume